5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol
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Overview
Description
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . This reaction can be carried out under microwave conditions or solvent-free conditions using KF/basic alumina . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include arylboronic acids, oxidizing agents, and reducing agents . For example, the reaction with arylboronic acids can lead to the formation of monoarylated or diarylated naphthyridines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . It is also used as a building block in the synthesis of more complex molecules with potential therapeutic applications . Additionally, it has applications in diagnostics, agriculture, and industrial endeavors .
Mechanism of Action
The mechanism of action of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, making it an attractive target for antiviral chemotherapy . The exact molecular targets and pathways involved may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol can be compared with other similar compounds such as 5,6,7,8-tetrahydro-1,6-naphthyridine and its derivatives . These compounds share a similar core structure but may differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substituents and the resulting pharmacological properties .
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol |
InChI |
InChI=1S/C9H12N2O/c1-6-8-4-7(12)5-11-9(8)2-3-10-6/h4-6,10,12H,2-3H2,1H3 |
InChI Key |
DDSNJRCQESDCLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)N=CC(=C2)O |
Origin of Product |
United States |
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